N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide
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Overview
Description
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a highly specialized organic compound with a complex structure It comprises a thienopyrimidine core fused with a morpholine ring and linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Thienopyrimidine Core
Reagents: : Starting from thiophene and cyanamide.
Conditions: : Requires acid catalysis and elevated temperatures.
Steps: : Thiophene undergoes cyclization with cyanamide to form the thienopyrimidine ring.
Ethylation
Reagents: : 2-bromoethanol.
Conditions: : Utilizes a base (e.g., K2CO3) to facilitate the nucleophilic substitution.
Steps: : Introduction of the ethyl group at the desired position on the thienopyrimidine ring.
Morpholine Functionalization
Reagents: : Morpholine and a sulfonyl chloride derivative.
Conditions: : Reaction proceeds under mild base conditions (e.g., NaOH) to ensure the formation of the sulfonamide linkage.
Steps: : The morpholine ring is appended to the ethyl-thienopyrimidine intermediate via sulfonamide bond formation.
Industrial Production Methods: : While the specific industrial methods might vary, the synthesis typically involves optimization of the aforementioned steps to ensure high yield and purity, utilizing large-scale reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the sulfur atom, forming sulfone derivatives.
Reduction: : The thienopyrimidine core can be selectively reduced under controlled conditions.
Substitution: : Various electrophilic or nucleophilic substitution reactions can be performed on the core structure.
Common Reagents and Conditions
Oxidation: : Peracids or hydrogen peroxide in the presence of catalysts.
Reduction: : Lithium aluminum hydride (LiAlH4) for strong reduction or catalytic hydrogenation.
Substitution: : Halogenation with NBS or NCS, and subsequent nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: : Formation of sulfone or sulfoxide derivatives.
Reduction: : Dihydro-thienopyrimidine derivatives.
Substitution: : Functionalized derivatives with varied substituents replacing hydrogen atoms on the core.
Scientific Research Applications
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide has a broad range of applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its interactions with various biological targets.
Medicine: : Potential pharmaceutical applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: : Utilized in materials science for the development of novel polymers and advanced materials.
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets, such as enzymes or receptors involved in critical biological pathways. The thienopyrimidine core often binds to active sites, modulating the activity of these targets and impacting various cellular processes.
Comparison with Similar Compounds
Compared to other thienopyrimidine-based compounds, N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide stands out due to the presence of the morpholine and sulfonamide groups, which enhance its bioavailability and target specificity. Similar compounds include:
Thienopyrimidine derivatives: : Often simpler, lacking the morpholine and sulfonamide modifications.
Sulfonamide derivatives: : Possess sulfonamide moiety but differ in the core structure, such as sulfonamide antibiotics.
Morpholine derivatives: : Exhibit morpholine ring but attached to different core scaffolds, such as certain antihistamines.
This compound's unique structure imparts distinctive physicochemical properties and biological activities, making it a valuable asset in various fields of research and industry.
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c17-12-10-1-8-21-11(10)13-9-15(12)3-2-14-22(18,19)16-4-6-20-7-5-16/h1,8-9,14H,2-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANKMIFXQWWVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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